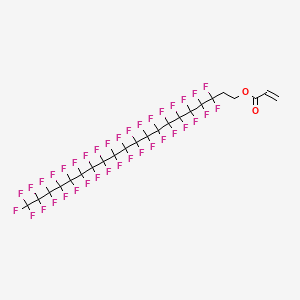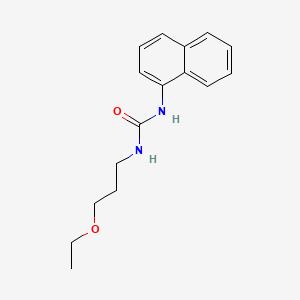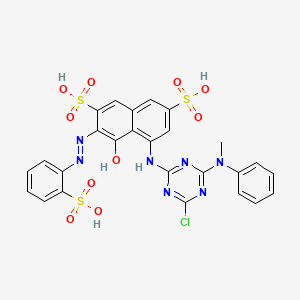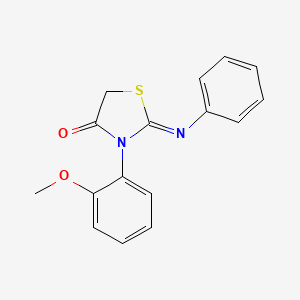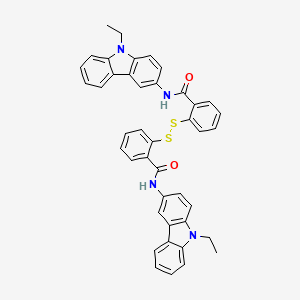
2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) typically involves the following steps:
Formation of N-(ethylcarbazolidine)benzamide: This intermediate can be synthesized by reacting ethylcarbazolidine with benzoyl chloride in the presence of a base such as triethylamine.
Oxidative Coupling: The N-(ethylcarbazolidine)benzamide is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide).
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The disulfide bond in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield two molecules of N-(ethylcarbazolidine)benzamide.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: N-(ethylcarbazolidine)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is used as a building block for the synthesis of more complex molecules. Its disulfide bond makes it a useful reagent in the study of redox reactions and disulfide exchange processes.
Biology
In biological research, this compound can be used to study protein folding and stability, as disulfide bonds play a crucial role in the tertiary and quaternary structures of proteins. It can also be used as a cross-linking agent in the study of protein-protein interactions.
Medicine
Potential applications in medicine include the development of novel therapeutic agents that target disulfide bonds in proteins. This could be particularly relevant in the design of drugs that modulate the activity of enzymes or receptors with critical disulfide bonds.
Industry
In the industrial sector, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can be used in the formulation of materials with specific redox properties. It may also find applications in the development of sensors and diagnostic tools.
作用機序
The mechanism by which 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein structure and function.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar in structure but with a methyl group instead of an ethyl group.
2,2’-Dithiobis(N-phenylbenzamide): Contains a phenyl group instead of an ethyl group.
2,2’-Dithiobis(N-ethylbenzamide): Lacks the carbazolidine moiety.
Uniqueness
2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is unique due to the presence of the ethylcarbazolidine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to its analogs.
特性
CAS番号 |
90520-55-1 |
|---|---|
分子式 |
C42H34N4O2S2 |
分子量 |
690.9 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-[[2-[(9-ethylcarbazol-3-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H34N4O2S2/c1-3-45-35-17-9-5-13-29(35)33-25-27(21-23-37(33)45)43-41(47)31-15-7-11-19-39(31)49-50-40-20-12-8-16-32(40)42(48)44-28-22-24-38-34(26-28)30-14-6-10-18-36(30)46(38)4-2/h5-26H,3-4H2,1-2H3,(H,43,47)(H,44,48) |
InChIキー |
JDEJQIKGSLFEHM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


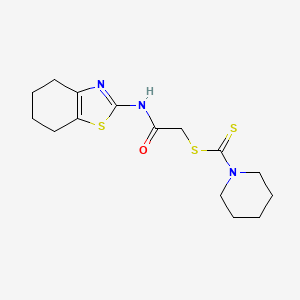
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
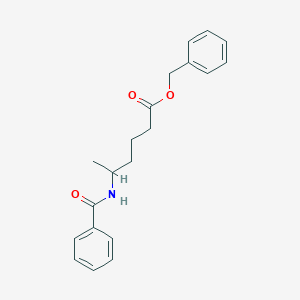

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)


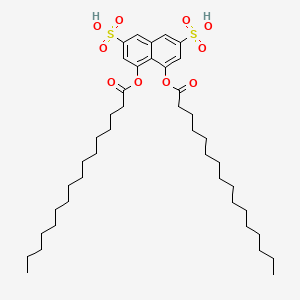
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
